2-Cyclohexen-1-one, 3-(4-pentynyl)-
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Overview
Description
2-Cyclohexen-1-one, 3-(4-pentynyl)-: is an organic compound characterized by a cyclohexene ring with a ketone group at the first position and a pentynyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(4-pentynyl)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-pentyn-1-ol.
Formation of the Intermediate: Cyclohexanone undergoes an aldol condensation with 4-pentyn-1-ol in the presence of a base such as sodium hydroxide to form an intermediate.
Cyclization and Dehydration: The intermediate is then cyclized and dehydrated under acidic conditions to yield 2-Cyclohexen-1-one, 3-(4-pentynyl)-.
Industrial Production Methods
In an industrial setting, the production of 2-Cyclohexen-1-one, 3-(4-pentynyl)- may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be used to facilitate the reaction, and advanced purification techniques like distillation or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-(4-pentynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
Oxidation: Produces carboxylic acids or diketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted cyclohexenones depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexen-1-one, 3-(4-pentynyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-(4-pentynyl)- involves interactions with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction Pathways: It may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: Lacks the pentynyl group, making it less versatile in certain synthetic applications.
3-Pentyn-2-one: Contains a pentynyl group but lacks the cyclohexene ring, resulting in different reactivity and applications.
Uniqueness
2-Cyclohexen-1-one, 3-(4-pentynyl)- is unique due to its combination of a cyclohexene ring and a pentynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
136408-25-8 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-pent-4-ynylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H14O/c1-2-3-4-6-10-7-5-8-11(12)9-10/h1,9H,3-8H2 |
InChI Key |
XZWLMPIGPQORMG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC1=CC(=O)CCC1 |
Origin of Product |
United States |
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